
Potassium 4-sulfobenzoic acid
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Overview
Description
Potassium 4-sulfobenzoic acid (KSBA, C₇H₅KO₅S), also known as potassium para-sulfobenzoate, is the potassium salt of 4-sulfobenzoic acid. It features a sulfonate (-SO₃⁻) and a carboxylate (-COO⁻) group on the benzene ring, enabling diverse coordination and hydrogen-bonding capabilities . This compound is widely used in:
- Metal-Organic Frameworks (MOFs): As a hemilabile ligand to introduce defects and enhance Lewis acidity in UiO-66 .
- Drug Delivery Systems: For functionalizing magnetite nanoparticles (MNPs) due to its high surface interaction efficiency .
- Perovskite Solar Cells (PSCs): As a grain-boundary anchor to suppress ion migration and improve stability .
- Catalysis: As a Brønsted acid catalyst in Biginelli reactions .
Its molecular weight is 240.27 g/mol, with solubility in water (~4.16 mg/mL at 10 mM) and stability up to 240°C in certain frameworks .
Scientific Research Applications
Chemical Properties and Structure
Potassium 4-sulfobenzoic acid has the molecular formula C7H5KO5S and a molecular weight of approximately 240.27 g/mol. It appears as a white crystalline solid and is soluble in water. The structure features a sulfonic acid group attached to a benzoic acid derivative, which contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research conducted by Johnson et al. (2022) demonstrated that this compound exhibits selective cytotoxic effects on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 30 µM for MCF-7 cells, indicating moderate toxicity, while normal fibroblast cells showed minimal toxicity with an IC50 value greater than 100 µM.
Case Study: Tumor Reduction
In vivo studies involving mice with MCF-7 tumors showed that administration of this compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. A study using SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that treatment with the compound reduced cell death by approximately 40%, indicating its potential role in protecting neuronal cells from damage.
Cytotoxicity Studies
In vitro cytotoxicity tests have shown that this compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues.
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
MCF-7 (Breast Cancer) | 30 | Moderate |
Normal Fibroblasts | >100 | Low |
Material Science Applications
This compound is utilized in the synthesis of various materials due to its ability to act as an intercalating agent. It has been used in coordination chemistry to form complexes with metal ions, which can lead to novel crystalline structures. For example, reactions involving copper(II) carbonate and this compound yield unique crystalline products that have potential applications in catalysis and materials engineering .
Case Study: Crystalline Structures
A study reported the formation of distinct crystalline structures when this compound was reacted with copper(II) carbonate under controlled conditions. The resulting crystals exhibited different morphologies and colors, highlighting the compound's versatility in material synthesis .
Environmental Applications
Research indicates that this compound may also play a role in environmental remediation efforts. Its sulfonate group can enhance solubility and mobility of pollutants, making it useful in processes aimed at detoxifying contaminated environments.
Chemical Reactions Analysis
Coordination Chemistry and Metal Exchange
The sulfonate group facilitates coordination with transition metals, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers .
Reactions with Copper(II)
When reacted with copper(II) carbonate in acidic conditions:
2 K(O3SC6H4CO2H)+CuCO3+4H2O→[Cu(H2O)4(O3SC6H4CO2H)2]⋅2H2O+K2CO3
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Product: Tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate .
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Structure: Jahn-Teller-distorted octahedral geometry with Cu²⁺ coordinated by four water molecules and two sulfonate groups .
Reactions with Silver(I)
Reaction with silver nitrate produces mixed-metal salts:
K(O3SC6H4CO2H)+AgNO3→[Ag0.69K0.31](O3SC6H4CO2H)
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Product: Anhydrous silver-potassium 4-carboxybenzenesulfonate with Ag⁺/K⁺ disorder in the crystal lattice .
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Coordination: Ag⁺ adopts a distorted octahedral geometry, primarily bound to sulfonate oxygen atoms .
Substitution and Functionalization Reactions
The compound participates in electrophilic aromatic substitution (EAS) and functional group transformations :
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Electrophilic Substitution | HNO₃ (nitration), X₂ (halogenation) | Nitro- or halo-substituted derivatives |
Reduction | LiAlH₄, NaBH₄ | 4-Hydroxybenzenesulfonic acid |
Oxidation | KMnO₄, CrO₃ | 4-Sulfobenzoic acid (regeneration) |
Hydrogen Bonding and Crystal Engineering
The compound forms robust hydrogen-bonded networks, critical for crystal packing in MOFs:
-
Layered Structures : Alternating inorganic (K⁺/Ag⁺) and organic (sulfonate-carboxylate) layers .
-
Hydrogen Bonds : O–H···O interactions between carboxyl/sulfonate groups and water molecules (bond lengths: 2.47–2.95 Å) .
Comparative Reactivity of Sulfobenzoic Acid Derivatives
Compound | Functional Groups | Reactivity |
---|---|---|
4-Sulfobenzoic Acid | –SO₃H, –COOH | High solubility, dual acidity (pKa₁ ≈ 1.5, pKa₂ ≈ 4.2) |
2-Sulfobenzoic Acid | –SO₃H (ortho), –COOH | Steric hindrance reduces coordination capacity |
Benzoic Acid | –COOH | Lacks sulfonate-driven metal coordination |
Case Study: Reaction with Copper(II) and Silver(I)
Experimental data from X-ray crystallography reveals distinct coordination geometries :
Metal | Coordination Number | Geometry | Bond Lengths (Å) |
---|---|---|---|
Cu²⁺ | 6 | Distorted octahedral | Cu–O: 1.95–2.45 |
Ag⁺ | 6–8 | Octahedral/trigonal | Ag–O: 2.47–2.75 |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Potassium 4-sulfobenzoic acid, and how is purity validated in academic settings?
this compound (CAS 5399-63-3) is synthesized via coupling reactions using 4-sulfobenzoic acid with potassium salts under controlled pH conditions. A common method involves activating the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in HEPES buffer (pH 9), forming stable amide linkages with amine-functionalized substrates like PMMA . Purity is validated using:
- Reflection-absorption infrared spectroscopy (RAIR) to confirm functional group incorporation .
- Thermal gravimetric analysis (TGA) to assess stability up to 240°C, a method adapted from coordination polymer studies .
- Elemental analysis to verify stoichiometry, ensuring minimal hygroscopic interference .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound in polymer surface modifications?
Key techniques include:
- RAIR spectroscopy to detect sulfonate termination and amide bond formation in PMMA composites .
- X-ray diffraction (XRD) to analyze crystallinity in coordination polymers, such as {K₂[Co(NH₃)₆]Cl·(sb)₂}n, where "sb" denotes 4-sulfobenzoate .
- High-performance liquid chromatography (HPLC) to quantify residual reactants and byproducts, ensuring >95% purity .
Q. How does this compound enhance the functionality of coordination polymers in materials science?
The sulfonate group in this compound enables:
- Chemical functionalization of nanoporous materials, unlike rigid frameworks like zeolites .
- Hydrogen bonding and electrostatic interactions in multi-component compounds, critical for stabilizing structures like Co(NH₃)₆₃·Hpys .
Advanced Research Questions
Q. How do non-covalent interactions in multi-component compounds containing this compound influence biological activity?
Energy decomposition analysis (EDA) of compounds like {K₂[Co(NH₃)₆]Cl·(sb)₂}n reveals:
- Electrostatic interactions dominate in stabilizing cation-anion pairs, contributing ~60% of total binding energy (Eint) .
- Induction interactions become significant in systems with polarizable anions (e.g., Cl⁻), altering binding energy hierarchies (E₃ > E₂ > E₁) .
- Reduced binding energy correlates with enhanced biological activity, as weaker interactions allow easier dissociation in biological environments .
Table 1: Binding Energy Components in Selected Compounds
Compound | Electrostatic (%) | Induction (%) | Dispersion (%) | Total Eint (kJ/mol) |
---|---|---|---|---|
1 | 58 | 32 | 10 | -120 |
3 | 45 | 40 | 15 | -95 |
Q. What methodological challenges arise when analyzing thermal stability discrepancies in this compound-based coordination polymers?
Contradictions in thermal stability data (e.g., decomposition temperatures ranging from 200–300°C) stem from:
- Sample hydration levels , as hygroscopicity affects TGA results .
- Crystallinity variations , observed via XRD, which influence decomposition pathways . Mitigation strategies include:
- Controlled drying protocols (e.g., vacuum desiccation for 48 hours) .
- Statistical outlier analysis to exclude non-reproducible data points .
Q. How can researchers optimize experimental designs to study the pH-dependent solubility of this compound?
A robust experimental framework involves:
- pH titration assays in buffered solutions (pH 2–12) to map solubility thresholds .
- Dynamic light scattering (DLS) to monitor aggregation at near-saturation concentrations .
- Computational modeling using software like COSMO-RS to predict solubility trends, validated against empirical data .
Q. Methodological Best Practices
- Data Contradiction Resolution : Apply evidence synthesis frameworks (e.g., EPA’s approach for PFBS toxicity studies) to reconcile conflicting results by weighting high-confidence studies .
- Ethical Data Presentation : Follow guidelines from scientific writing standards (e.g., Group 4 Extended Essays) to append raw data while highlighting processed results in the main text .
- Literature Search Strategies : Use databases like PubMed and Toxline with Boolean terms (e.g., "4-sulfobenzoic acid" AND "coordination polymer") to ensure comprehensive coverage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanilic Acid (SA, C₆H₇NO₃S)
- Structural Difference: SA lacks the carboxylate group, containing only a sulfonate and an amine group.
- Functionalization Efficiency: In MNPs, KSBA achieves higher drug-loading efficiency (e.g., streptomycin) due to dual functional groups (-SO₃⁻ and -COO⁻) interacting with surface hydroxyls, unlike SA .
- Application: SA is less effective in creating stable nanoparticle coatings, limiting its use in biomedical applications.
3-Sulfobenzoic Acid (3-SBA)
- Positional Isomerism: The sulfonate group is in the meta position.
- MOF Modification: In UiO-66, 3-SBA generates distinct FTIR bands (615 cm⁻¹) and fewer defects compared to KSBA, which creates additional bands (1011 cm⁻¹, 1118 cm⁻¹) and maximizes defects (6 per Zr₆ cluster) .
- Catalytic Activity: 3-SBA’s steric hindrance reduces its efficacy in acid-catalyzed reactions compared to para-substituted KSBA .
4-Hydroxybenzoic Acid (4-HBA, C₇H₆O₃)
- Functional Group: Replaces sulfonate with a hydroxyl (-OH).
- Acidity: 4-HBA (pKa ~4.5) is weaker than KSBA (sulfonate pKa ~1.5, carboxylate pKa ~2.8), making it less effective in acid-catalyzed reactions .
- Applications: Primarily used in preservatives (parabens), whereas KSBA’s dual acidity enables roles in MOFs and drug delivery.
MOF Engineering
KSBA’s hemilabile sulfonate group facilitates post-synthetic acid treatment (e.g., H₂SO₄), enhancing defect density and catalytic activity .
Nanoparticle Functionalization
KSBA’s dual anionic groups improve electrostatic interactions with MNPs, enabling controlled crystallite size (10–15 nm) and narrow size distributions .
Perovskite Solar Cells
Additive | Ion Migration Suppression | PCE (%) | Stability (hours) |
---|---|---|---|
KSBA | Strong (C=O/S=O anchoring) | 22.7 | >1000 |
Potassium Iodide (KI) | Weak | 19.5 | <500 |
Potassium Thiocyanate (KSCN) | Moderate | 20.1 | 700 |
KSBA’s bulky anion coordinates undercoordinated Pb²⁺ and halide vacancies, reducing deep-level traps .
Catalysis
Catalyst | Reaction Yield (Biginelli) | Reaction Time |
---|---|---|
KSBA | 92% | 15 min |
p-Toluenesulfonic Acid | 85% | 30 min |
H₂SO₄ | 90% | 10 min (harsh conditions) |
KSBA offers a balance of acidity and recyclability, avoiding corrosive conditions .
Properties
Molecular Formula |
C7H6KO5S |
---|---|
Molecular Weight |
241.28 g/mol |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12); |
InChI Key |
CHOZCOOPUIGENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)O.[K] |
physical_description |
White hygroscopic powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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